molecular formula C13H13NO4 B6047858 5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione

5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione

Cat. No.: B6047858
M. Wt: 247.25 g/mol
InChI Key: MHNWMCQTCQCGNY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives.

Preparation Methods

The synthesis of 5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione typically involves the reaction of isoindole derivatives with oxolan-2-ylmethyl groups under specific conditions. One common method involves the use of hydrazine and acetic acid under reflux conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The isoindole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 5-Hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione include other isoindole derivatives such as:

Compared to these compounds, this compound is unique due to the presence of the oxolan-2-ylmethyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-hydroxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-8-3-4-10-11(6-8)13(17)14(12(10)16)7-9-2-1-5-18-9/h3-4,6,9,15H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNWMCQTCQCGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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